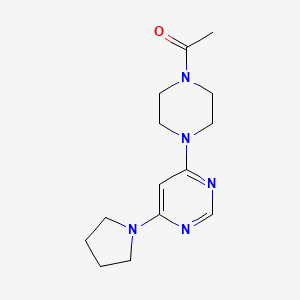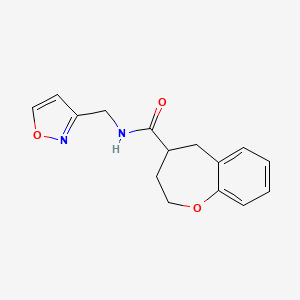
6,7-dimethoxy-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to 6,7-dimethoxy-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one involves complex chemical reactions. One approach to the synthesis of benzoxazine derivatives, which are structurally related to the compound , utilizes palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives, demonstrating the versatility and complexity of the synthesis processes involved in creating such compounds (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of benzoxazin-4-one derivatives has been extensively studied, revealing detailed insights into their structural and topological properties. An analysis combining experimental FTIR and FT-Raman spectra with DFT calculations provides a comprehensive understanding of the vibrational properties and reactivities of these compounds. Such studies underscore the importance of substituents on the oxazin rings in determining the molecule's stability and reactivity (Castillo et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving benzoxazin-4-one derivatives are influenced by various substituents attached to the oxazine rings. These substituents significantly affect the molecule's stability and chemical properties, as demonstrated by NBO and AIM studies. The frontier orbitals analysis further indicates the derivatives' stabilities and chemical hardness, with variations in reactivity observed among differently substituted molecules (Castillo et al., 2017).
Physical Properties Analysis
The physical properties of benzoxazin-4-one derivatives, such as their crystalline structure and vibrational spectra, have been characterized in detail. X-ray diffraction and spectroscopic techniques, including IR, 1H NMR, and 13C NMR, play a crucial role in elucidating these compounds' physical characteristics, providing valuable insights into their stability and molecular interactions (Maru & Shah, 2013).
Chemical Properties Analysis
The chemical properties of 6,7-dimethoxy-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one and related derivatives are closely related to their molecular structure and synthesis pathways. Studies focusing on the nitro-substitution effects and luminescence properties reveal how intramolecular hydrogen bonding and the strength of such bonds influence the compounds' chemical behavior and potential applications in various fields (Loseva et al., 1972).
科学的研究の応用
Structural and Vibrational Analysis
A study by Castillo et al. (2017) detailed the structural, topological, and vibrational properties of the monomer and three dimers of the 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (NPB) derivative through a combination of experimental FTIR and FT-Raman spectra and DFT calculations. The research aimed at understanding the reactivities of these compounds by analyzing their Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and HOMO and LUMO calculations. This work sheds light on the stability and chemical reactivity of these derivatives, which are essential for their potential applications in various fields of chemistry and materials science (Castillo, Rudyk, Davies, & Brandán, 2017).
Application in Synthesis and Biological Activity
Research by Valderrama et al. (2002) reported on the synthesis of benzo- and naphtho[2,3-b]thiophenequinones from 3,6-dimethoxy-2-nitrobenzaldehyde, highlighting the biological activity of these new quinones against Leishmania amazonensis and human-T-cell leukemia virus type 1 (HTLV-1). The study illustrates how derivatives of 6,7-dimethoxy-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one can be utilized in the development of compounds with potential therapeutic applications (Valderrama, Astudillo, Tapia, Prina, Estrabaud, Mahieux, & Fournet, 2002).
Crystallographic Studies
Tiekink and Wardell (2014) conducted a study on the title compound, focusing on its crystal structure. They reported that the benzoxazin-4-one fused-ring system is coplanar with the attached benzene ring, with intramolecular N—H⋯N hydrogen bonds. Their work, which elucidates the molecular structure through X-ray crystallography, contributes to a deeper understanding of the physical and chemical properties of such compounds, facilitating their application in material science and molecular engineering (Tiekink & Wardell, 2014).
Electrophilic Substitution and Chemical Sensing
Zhu et al. (2012) explored a spirooxazine derivative for its application as a highly sensitive cyanide sensor. This research underscores the versatility of benzoxazin derivatives in developing chemical sensors, leveraging their structural properties for enhanced sensitivity and specificity in the detection of cyanide ions. Such applications are vital in environmental monitoring and public health (Zhu, Li, Sheng, Chen, Zhang, & Xiao‐An Zhang, 2012).
作用機序
Safety and Hazards
将来の方向性
The development of novel THIQ analogs with potent biological activity is an active area of research due to their diverse biological activities . Future research may focus on the synthesis of new THIQ derivatives, investigation of their biological activities, and elucidation of their mechanisms of action .
特性
IUPAC Name |
6,7-dimethoxy-2-(2-nitrophenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c1-22-13-7-10-11(8-14(13)23-2)17-15(24-16(10)19)9-5-3-4-6-12(9)18(20)21/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMVOZPZCDEBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5546990.png)


![7-ethyl-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5547008.png)

![2-{5-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetamide](/img/structure/B5547028.png)
![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)


![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)
![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)

![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)
